molecular formula C6H10O3S2 B1353107 S-(1,1-dioxothiolan-3-yl) ethanethioate CAS No. 201990-25-2

S-(1,1-dioxothiolan-3-yl) ethanethioate

Cat. No.: B1353107
CAS No.: 201990-25-2
M. Wt: 194.3 g/mol
InChI Key: XPQLUHYRXBWTNL-UHFFFAOYSA-N
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Description

S-(1,1-dioxothiolan-3-yl) ethanethioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes a thiolane ring and an ethanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1,1-dioxothiolan-3-yl) ethanethioate typically involves the reaction of 3-aminothiolane with carbon disulfide (CS₂) in the presence of a strong base, such as potassium ethylate. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then oxidized to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-(1,1-dioxothiolan-3-yl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted ethanethioates .

Scientific Research Applications

S-(1,1-dioxothiolan-3-yl) ethanethioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential as an antioxidant and its effects on biological systems.

    Medicine: It has been investigated for its potential therapeutic effects, including its use as a fungicide and in the treatment of certain diseases.

    Industry: The compound is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of S-(1,1-dioxothiolan-3-yl) ethanethioate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It can also inhibit the activity of certain enzymes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • S-[(3S)-1,1-dioxothiolan-3-yl] ethanethioate
  • Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

Uniqueness

S-(1,1-dioxothiolan-3-yl) ethanethioate is unique due to its specific structure and the presence of both a thiolane ring and an ethanethioate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

S-(1,1-dioxothiolan-3-yl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S2/c1-5(7)10-6-2-3-11(8,9)4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQLUHYRXBWTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228776
Record name S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201990-25-2
Record name S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201990-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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